molecular formula C5H2BrF3N2O B11870643 2-Bromo-5-(trifluoromethoxy)pyrazine

2-Bromo-5-(trifluoromethoxy)pyrazine

Cat. No.: B11870643
M. Wt: 242.98 g/mol
InChI Key: CIBPJMXLXZEIPC-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)pyrazine is an organic compound with the molecular formula C5H2BrF3N2O It is a pyrazine derivative that contains both bromine and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Bromo-5-(trifluoromethoxy)pyrazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethoxy)pyrazine is unique due to the presence of both bromine and trifluoromethoxy groups on a pyrazine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, as well as potential biological activities .

Properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBPJMXLXZEIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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